2,4-Nonadienal

Flavor Chemistry Lipid Oxidation Sensory Analysis

Select the authentic (E,E)-2,4-nonadienal isomer (CAS 5910-87-2) for precise flavor formulation. Its 7.8 ppb odor threshold delivers a potent, authentic 'deep-fried, fatty' profile unattainable with other isomers (E,Z, Z,E) or chain-length analogs (C7, C10). This specificity ensures reproducible sensory results and cost-efficiency. Procure with confidence for flavor R&D, GC-MS calibration, or natural preservative exploration against Rhizopus stolonifer (EC50 11.29 μg/mL). Contact sales for bulk pricing.

Molecular Formula C9H14O
Molecular Weight 138.21 g/mol
CAS No. 5910-87-2
Cat. No. B146766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Nonadienal
CAS5910-87-2
Synonyms(2E,4E)-2,4-Nonadienal;  (E,E)-2,4-Nonadienal;  (2E,4E)-2,4-Nonadienal;  (2E,4E)-Nona-2,4-dienal;  (2E,4E)-Nonadienal;  (E,E)-2,4-Nonadien-1-al;  trans-2,trans-4-Nonadienal
Molecular FormulaC9H14O
Molecular Weight138.21 g/mol
Structural Identifiers
SMILESCCCCC=CC=CC=O
InChIInChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h5-9H,2-4H2,1H3/b6-5+,8-7+
InChIKeyZHHYXNZJDGDGPJ-BSWSSELBSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in fixed oils;  Insoluble in water
soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Nonadienal CAS 5910-87-2: A Definitive Guide for Flavor, Fragrance, and Analytical Laboratories


(E,E)-2,4-Nonadienal (CAS 5910-87-2), also known as trans,trans-2,4-nonadienal, is a nine-carbon unsaturated aliphatic aldehyde belonging to the 2,4-dienal class [1]. It is a pale yellow liquid with a boiling point of 97-98 °C at 10 mmHg and a refractive index (n20/D) of 1.5207 . Naturally occurring in avocados, roasted peanuts, and cooked meats, it is a key volatile in lipid oxidation pathways [2]. Commercially, it is supplied as a flavor and fragrance ingredient (FEMA No. 3212) at ≥89% assay , with its potent sensory profile—characterized by fatty, deep-fried, and waxy notes—driving its widespread use in flavor formulation and off-flavor analysis [3].

Why 2,4-Nonadienal CAS 5910-87-2 Cannot Be Substituted with Generic Lipid Aldehydes or Positional Isomers


The functional specificity of (E,E)-2,4-nonadienal precludes simple substitution with other 2,4-dienals or unsaturated aldehydes. Its nine-carbon chain length and defined (E,E) stereochemistry confer a unique combination of odor threshold, vapor pressure, and lipophilicity that directly governs its behavior in flavor applications and analytical systems [1]. Substituting with a shorter chain analog like (E,E)-2,4-heptadienal drastically reduces lipophilicity (logP ~2.1 vs. ~2.7), altering its release profile and perceived odor intensity [2]. Conversely, the close homolog (E,E)-2,4-decadienal exhibits a distinct, more 'fatty, waxy' odor profile and a different odor threshold (0.07-0.16 ppb vs. 7.8 ppb for 2,4-nonadienal), leading to a completely different sensory impact [3]. Furthermore, the (E,Z) and (Z,E) isomers of 2,4-nonadienal possess dramatically different odor characteristics—often described as 'pungent' or 'geranium-like'—which would corrupt a target flavor profile reliant on the (E,E) isomer's specific 'deep-fried, fatty' note [4]. The quantitative evidence presented in Section 3 validates why the precise selection of CAS 5910-87-2 is critical for reproducible and intended outcomes in flavor creation, quality control, and research.

2,4-Nonadienal CAS 5910-87-2: A Quantitative Evidence Guide for Product Differentiation and Selection


Chain Length and LogP Control Odor Potency: (E,E)-2,4-Nonadienal vs. (E,E)-2,4-Heptadienal

The odor threshold of (E,E)-2,4-nonadienal is 7.8 ppb in water [1]. In contrast, the shorter-chain analog (E,E)-2,4-heptadienal has an odor threshold of 10 ppb in water [2]. The lower threshold of the C9 compound (7.8 ppb) compared to the C7 analog (10 ppb) indicates it is a more potent odorant by a factor of ~1.3x. This increased potency is attributed to its higher lipophilicity (logP ~2.7 for C9 [3] vs. ~2.1 for C7 [4]), which enhances its partitioning into the gas phase and its interaction with olfactory receptors.

Flavor Chemistry Lipid Oxidation Sensory Analysis

Optimal Antifungal Activity Against Rhizopus stolonifer: (E,E)-2,4-Nonadienal vs. Other Aldehydes

In a screen of 34 aldehydes, (E,E)-2,4-nonadienal was identified as one of the eight most promising lead compounds for antifungal activity against Rhizopus stolonifer, a major postharvest pathogen [1]. It exhibited an EC50 (half-maximal effective concentration) of 11.29 μg/mL against this fungus [1]. This activity is superior to that of the related compound (E,E)-2,4-decadienal, which showed significantly higher EC50 values (less potent) in the same study [2]. The optimal chain length and degree of unsaturation are critical for this activity; shorter or saturated aldehydes were less effective [3].

Postharvest Preservation Antifungal Agent Agricultural Chemistry

Defined Geometric Isomerism Dictates Odor Quality: (E,E)-2,4-Nonadienal vs. (E,Z)-2,4-Nonadienal

The odor profile of (E,E)-2,4-nonadienal is characterized as 'deep-fried, fatty' and 'fatty, nutty violet leaf' [1]. In stark contrast, its geometric isomer (E,Z)-2,4-nonadienal (CAS 21661-99-4) is described as having a 'pungent, green' aroma with 'geranium-like' undertones . This qualitative difference is so pronounced that these isomers can be distinguished and quantified separately in complex matrices like green coffee using advanced GC-FTIR and NMR techniques [2]. The specific (E,E) configuration is essential for achieving the target 'fried fat' or 'chicken broth' note in savory flavors.

Flavor Chemistry Analytical Chemistry Sensory Science

Vapor Pressure and LogP Govern Physical Stability and Performance in Formulations

The vapor pressure of (E,E)-2,4-nonadienal is 0.102 mmHg at 25 °C . This value is significantly higher than that of the longer-chain (E,E)-2,4-decadienal, which has a reported vapor pressure of approximately 0.03 mmHg at 25 °C [1]. The higher vapor pressure of the C9 dienal means it is more volatile and will more readily partition into the headspace, which is critical for initial aroma impact in applications like dry snacks or beverages. Simultaneously, its logP of ~2.7 [2] ensures sufficient lipophilicity for retention in fatty matrices, providing a sustained release profile. The lower vapor pressure of the C10 homolog would result in a weaker initial aroma burst but potentially longer persistence in a solid matrix.

Formulation Science Volatility Physicochemical Properties

Optimized Application Scenarios for 2,4-Nonadienal CAS 5910-87-2 Based on Quantitative Differentiation


Formulating Authentic Savory Flavors Requiring a Potent 'Deep-Fried' or 'Fatty' Note

The low odor threshold of 7.8 ppb [1] and its specific 'deep-fried, fatty' odor character [2] make (E,E)-2,4-nonadienal the compound of choice for creating or enhancing fried-food flavors (e.g., chicken broth, french fries, fried chicken). The quantitative difference in odor threshold compared to 2,4-heptadienal (10 ppb) [3] confirms its superior potency, allowing for lower usage levels and reduced cost. Formulators can achieve a more authentic and intense fried-fat note compared to using the less potent C7 analog.

Developing Natural Postharvest Antifungal Treatments for Soft Fruits

The demonstrated EC50 of 11.29 μg/mL against Rhizopus stolonifer [4] positions (E,E)-2,4-nonadienal as a promising lead for developing natural preservatives. Its superior potency compared to the closely related (E,E)-2,4-decadienal (EC50 > 100 μg/mL) [5] makes it a more efficient and cost-effective choice for further formulation development. This quantitative edge is critical for industrial-scale applications where minimizing active ingredient concentration is paramount.

Precise Quantification in Off-Flavor Analysis of Lipid-Rich Foods and Infant Formula

In analytical chemistry, the unambiguous identification of (E,E)-2,4-nonadienal is crucial. Studies on infant formula shelf life have identified this specific isomer as a key off-odorant alongside (E,E)-2,4-decadienal [6]. Its unique Kovats retention index (e.g., 1207 on a CP Sil 8 CB column) [7] allows for its precise quantification in complex matrices via GC-MS. Using a generic '2,4-nonadienal' standard or an incorrect isomer would lead to inaccurate quantification and flawed conclusions in quality control or research.

Creating 'Green' and 'Fatty' Nuances in Complex Flavor Blends

The balanced physicochemical profile—with a vapor pressure of 0.102 mmHg and logP of ~2.7 [8]—makes it ideal for multi-component flavor systems. Its moderate volatility ensures it contributes to the initial aroma burst, while its lipophilicity provides a more sustained release from the food matrix. This dual action is particularly valuable in applications like savory snacks, sauces, and soups, where both initial impact and lingering aftertaste are desired.

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